Benactyzine N-Oxide is a derivative of benactyzine, an anticholinergic drug primarily used in the treatment of depression and associated anxiety. Although its clinical use has diminished, benactyzine remains significant in scientific research due to its unique pharmacological properties. The compound is classified as a small organic molecule and falls under various chemical categories, including antidepressive agents and muscarinic antagonists. Its structural classification places it within diphenylmethanes, characterized by the presence of two phenyl groups attached to a methane moiety.
Benactyzine N-Oxide can be synthesized from benactyzine through oxidation processes that convert the nitrogen atom into an N-oxide form. This transformation alters the compound's pharmacological profile, potentially enhancing its therapeutic efficacy while reducing side effects associated with its parent compound. The classification of benactyzine N-Oxide includes:
The synthesis of benactyzine N-Oxide typically involves the oxidation of benactyzine using various oxidizing agents. Common methods include:
A general procedure for synthesizing benactyzine N-Oxide may include:
The molecular formula for benactyzine N-Oxide is . The structure features a diphenylmethane core with an N-oxide functional group, which significantly influences its chemical behavior.
Key structural data includes:
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)N(=O)C(C)C
Benactyzine N-Oxide can participate in various chemical reactions, primarily due to its functional groups:
The reactivity profile suggests potential applications in drug design where modifications can enhance efficacy or reduce toxicity.
The mechanism of action for benactyzine N-Oxide primarily involves antagonism at muscarinic acetylcholine receptors. By blocking these receptors, the compound reduces cholinergic activity in the central nervous system, leading to effects such as:
Research indicates that the altered structure of benactyzine N-Oxide may enhance its ability to penetrate the blood-brain barrier, improving therapeutic outcomes while minimizing adverse effects.
Benactyzine N-Oxide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
Benactyzine N-Oxide is primarily utilized in scientific research rather than clinical applications due to its withdrawal from widespread medical use. Its applications include:
Benactyzine emerged in the 1950s as a diphenylmethane-derived anticholinergic agent, initially developed by Merck (as Suavitil®) for treating depression and anxiety disorders [5]. Its primary mechanism involved antagonism of muscarinic acetylcholine receptors, particularly the M5 subtype, which contributed to its psychotropic effects [1]. Early clinical use revealed significant limitations: high doses produced hallucinogenic effects resembling mescaline or LSD, leading to its withdrawal from the U.S. market due to safety concerns [5].
The compound experienced a scientific renaissance when researchers discovered its unexpected dual pharmacological profile. Beyond its anticholinergic activity, benactyzine demonstrated potent anti-glutamatergic properties through N-methyl-D-aspartate (NMDA) receptor antagonism [3]. This mechanistic duality made it valuable for organophosphate (OP) poisoning treatment, where it counteracted both cholinergic hyperactivity and glutamate excitotoxicity. The Israeli medical community adopted benactyzine in combination therapies (TAB: oxime + atropine + benactyzine) for nerve agent countermeasures, establishing its role in emergency toxicology [3].
Table: Historical Development Timeline of Benactyzine Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1950s | Introduction as Suavitil® for anxiety/depression | First diphenylmethane-based psychotropic with anticholinergic action |
1957 | Marketed by Merck in the U.S. | Commercial psychiatric application [5] |
Late 1950s | Discovery of hallucinogenic properties at high doses | Withdrawal from psychiatric use due to safety concerns |
1980s-1990s | Repurposing for organophosphate poisoning protocols | Utilization of dual anticholinergic/anti-NMDA properties [3] |
2020s | Prodrug development (e.g., Gabactyzine) | Synthesis of mutual prodrugs with GABA for enhanced efficacy |
N-Oxidation represents a strategic biotransformation pathway that significantly alters the physicochemical and pharmacological properties of tertiary amines like benactyzine. The N+–O– bond in N-oxides creates a highly polar zwitterionic structure with a dipole moment of 4.0–5.0 D, substantially increasing water solubility compared to parent compounds [4]. This functionalization typically occurs enzymatically in vivo via cytochrome P450 or flavin-containing monooxygenases, serving as a detoxification pathway for many alkaloids and synthetic amines [7].
In rational drug design, N-oxidation offers three key advantages:
For benactyzine specifically, N-oxidation diminishes its affinity for the muscarinic M5 receptor while potentially introducing novel interactions with glutamatergic pathways. The transformation also increases the compound's hydrogen-bonding capacity (forming 2–3 strong H-bonds), altering its solvation shell and protein-binding characteristics [4].
Table: Physicochemical Comparison: Benactyzine vs. Benactyzine N-Oxide
Property | Benactyzine | Benactyzine N-Oxide | Pharmacological Implication |
---|---|---|---|
Dipole Moment | ~3.5 D | 4.0–5.0 D | Increased aqueous solubility |
logP (Octanol/Water) | 3.44 (calculated) | ~1.5 (estimated) | Reduced passive BBB penetration |
Hydrogen Bonding | Acceptor: 3; Donor: 1 | Acceptor: 4; Donor: 1 | Enhanced protein binding capacity |
pKa (Hydroxy Group) | ~11.05 | Similar | Unchanged acidic character |
Metabolic Vulnerability | CYP450 oxidation | Reduction to parent compound | Potential for metabolic cycling |
Benactyzine N-oxide belongs to the diphenylmethane chemical class, characterized by a central methane carbon bonded to two phenyl groups. Its systematic IUPAC name is 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate N-oxide, reflecting the N-oxidation at the diethylamino nitrogen [1] [6]. The compound retains the benactyzine core structure—a hydroxy(diphenyl)acetic acid esterified to 2-diethylaminoethanol—with modification specifically at the tertiary amine moiety.
Within the diphenylmethane pharmacophore framework, benactyzine N-oxide exhibits key structural features that influence receptor interactions:
Structurally analogous compounds include:
Table: Structure-Activity Relationship (SAR) in Diphenylmethane Anticholinergics
Structural Feature | Benactyzine | Benactyzine N-Oxide | Benzatropine | Trihexyphenidyl |
---|---|---|---|---|
Aromatic System | Two phenyl rings | Two phenyl rings | Two phenyl rings | Phenyl + cyclohexyl |
Amino Group | Tertiary diethylamine | Tertiary amine N-oxide | Tertiary tropane amine | Tertiary piperidine |
Linker Chemistry | Ester | Ester | Ether | Alcohol |
Hydrogen Bond Acceptor | Ester carbonyl | Ester carbonyl + N→O | Ether oxygen | Hydroxy group |
Muscarinic Affinity (M5) | Strong antagonist | Moderate antagonist | Strong antagonist | Moderate antagonist |
Glutamatergic Activity | NMDA antagonist | Potential NMDA modulator | Minimal | NMDA antagonist |
The molecular framework positions benactyzine N-oxide as a uniquely modified derivative within anticholinergic research, offering distinct electronic and steric properties compared to classical diphenylmethane drugs. Its zwitterionic nature enables exploration of charge-specific interactions with neurotransmitter receptors beyond traditional antimuscarinic effects [4] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8